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molecular formula C13H12N2O B493258 Carbanilide CAS No. 102-07-8

Carbanilide

Cat. No. B493258
M. Wt: 212.25g/mol
InChI Key: GWEHVDNNLFDJLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08076500B2

Procedure details

The above reaction was carried out in a high-grade stainless steel autoclave fitted with a polytetrafluoroethylene beaker of 100 cm3 capacity. 0.0373 g (0.1 mmole) of N,N′-bis(salicylidene)-1,2-phenylenediaminocobalt(II), 0.0172 g (0.1 mmole( of p-toluenesulfonic acid, 4.6498 g (50.0 mmole) aniline, 1.2318 g (10.0 mmole) of nitrobenzene and 8.69 g (10 mmole) of toluene were mixed in the autoclave. The autoclave was flushed three times with gaseous nitrogen and then was pressurized with 50 bar carbon monoxide. After the gas supply was interrupted, the autoclave was inserted into an aluminum block that had been preheated to 200° C. Following 5 minutes, the autoclave reaction temperature reached 170° C. which thereupon was kept constant. Following 6 h of reaction, the autoclave was cooled with cold water and ice and reached room temperature in 5 minutes. The reaction mixture was filtered off and the solid substance so obtained was washed with toluene (3×10 ml). Thereupon the solid substance was dried in high vacuum for 4 h. Characterization was implemented by 1H-NMR, MS, CHN analysis and melting point. This test, not yet optimized, gave 3.0414 g of N,N′-diphenylurea, relating to a yield of 23.9%.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
polytetrafluoroethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
N,N′-bis(salicylidene)-1,2-phenylenediaminocobalt(II)
Quantity
0.0373 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.6498 g
Type
reactant
Reaction Step Three
Quantity
1.2318 g
Type
reactant
Reaction Step Three
Quantity
8.69 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
23.9%

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S(O)(=O)=[O:8])=CC=1.[NH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[N+:19]([C:22]1C=CC=CC=1)([O-])=O.[C:28]1(C)[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>O>[C:13]1([NH:12][C:22]([NH:19][C:28]2[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=2)=[O:8])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
polytetrafluoroethylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(F)(F)[*:1])(F)[*:2]
Step Three
Name
N,N′-bis(salicylidene)-1,2-phenylenediaminocobalt(II)
Quantity
0.0373 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
4.6498 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
1.2318 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Name
Quantity
8.69 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The above reaction
CUSTOM
Type
CUSTOM
Details
The autoclave was flushed three times with gaseous nitrogen
CUSTOM
Type
CUSTOM
Details
had been preheated to 200° C
CUSTOM
Type
CUSTOM
Details
reached 170° C.
CUSTOM
Type
CUSTOM
Details
Following 6 h of reaction
Duration
6 h
WAIT
Type
WAIT
Details
reached room temperature in 5 minutes
Duration
5 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered off
CUSTOM
Type
CUSTOM
Details
the solid substance so obtained
WASH
Type
WASH
Details
was washed with toluene (3×10 ml)
CUSTOM
Type
CUSTOM
Details
Thereupon the solid substance was dried in high vacuum for 4 h
Duration
4 h

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(=O)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.0414 g
YIELD: PERCENTYIELD 23.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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